Iprindole hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(6,7,8,9,10,11-hexahydrocycloocta[b]indol-5-yl)-N,N-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2.ClH/c1-20(2)14-9-15-21-18-12-6-4-3-5-10-16(18)17-11-7-8-13-19(17)21;/h7-8,11,13H,3-6,9-10,12,14-15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUYTAXPERMDKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCCCCC2)C3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174380 | |
| Record name | Iprindole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20432-64-8 | |
| Record name | Iprindole hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20432-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Iprindole hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020432648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iprindole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7,8,9,10,11-hexahydro-N,N-dimethyl-5H-cyclooct[b]indole-5-propylamine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.820 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | IPRINDOLE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z023VDR216 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Iprindole Hydrochloride: Foundational Concepts and Historical Research Trajectories
Classification and Early Characterization as an Atypical Tricyclic Antidepressant
Iprindole (B1206939) is classified as a tricyclic antidepressant (TCA). wikipedia.orgpharmaffiliates.compatsnap.comonelook.comdrugbank.com However, it is distinguished from classical TCAs by its unique pharmacological profile, leading to its designation as an "atypical" TCA. wikipedia.orgpatsnap.comdrugbank.com Structurally, it is a tricyclic compound, specifically a cyclooctaindole, possessing three fused rings with an attached side chain. wikipedia.org Its chemical name is 3-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)-N,N-dimethylpropan-1-amine. wikipedia.org
The primary characteristic that sets iprindole apart from most other TCAs is its very weak to negligible inhibition of the reuptake of the neurotransmitters serotonin (B10506) and norepinephrine (B1679862). wikipedia.orgmedchemexpress.com This is a significant departure from the primary mechanism of action attributed to traditional TCAs like imipramine (B1671792) and amitriptyline (B1667244), which function predominantly by blocking the reuptake of these monoamines. nih.govnih.govnih.gov Instead, early research suggested that iprindole's antidepressant effects might be mediated through other pathways. Some have described it as one of the first "second-generation" antidepressants due to this distinct mechanism. wikipedia.org
Historical Context of Development and Introduction into Pharmacological Research
Iprindole was developed by Wyeth and was introduced for pharmacological research and marketing in 1967. wikipedia.orgcambridge.org Its development occurred during a period of significant discovery in psychopharmacology, following the serendipitous findings of the antidepressant effects of iproniazid (B1672159) and imipramine in the 1950s. nih.govnih.gov This era was characterized by the synthesis and investigation of numerous tricyclic compounds to identify new therapeutic agents for depression. cambridge.orgresearchgate.net Iprindole emerged as one of several new TCAs introduced in Great Britain during the 1960s, a list that includes nortriptyline, trimipramine, protriptyline (B1194169), dothiepin, and doxepin. cambridge.org Despite its introduction, iprindole was used much less frequently than other TCAs. wikipedia.org
Evolution of Pharmacological Hypotheses Pertaining to Iprindole Hydrochloride's Mechanism
The understanding of this compound's mechanism of action has evolved considerably since its introduction. The initial and most prominent hypothesis centered on its atypical nature, specifically its lack of significant serotonin and norepinephrine reuptake inhibition. wikipedia.orgmedchemexpress.com This finding challenged the prevailing monoamine hypothesis of depression, which posited that a deficiency in these neurotransmitters was the primary cause of depressive symptoms. nih.gov
Subsequent research explored alternative mechanisms to explain its antidepressant activity. One of the leading hypotheses is that iprindole acts as a selective, albeit weak, antagonist of 5-HT₂ receptors. wikipedia.org This interaction with the serotonin system, different from reuptake inhibition, was proposed as a potential source of its therapeutic effects.
Further investigations have revealed other pharmacological actions. Iprindole exhibits weak antihistamine activity and has very weak or negligible antiadrenergic and anticholinergic properties. wikipedia.orgpatsnap.com This profile is distinct from many other TCAs, which often have more potent effects on these systems. nih.gov
More recent hypotheses, based on animal studies, suggest that the antidepressant effects of iprindole may be mediated through downstream dopaminergic mechanisms. wikipedia.org It has also been shown to be a potent inhibitor of the metabolism of various other substances by inactivating cytochrome P450 enzymes. wikipedia.org The ongoing exploration of these diverse pharmacological actions reflects the complexity of iprindole's mechanism and the continuous effort to fully elucidate how it exerts its clinical effects. While its exact mechanism remains not fully understood, its ability to influence multiple neurotransmitter pathways is thought to contribute to its antidepressant properties. patsnap.com
| Property | Description |
| Classification | Atypical Tricyclic Antidepressant (TCA) wikipedia.orgpharmaffiliates.compatsnap.comonelook.comdrugbank.com |
| Chemical Structure | Cyclooctaindole wikipedia.org |
| Primary Distinction | Weak inhibitor of serotonin and norepinephrine reuptake wikipedia.orgmedchemexpress.com |
| Proposed Mechanisms | 5-HT₂ receptor antagonism, potential downstream dopaminergic effects wikipedia.org |
| Other Activities | Weak antihistamine, very weak antiadrenergic and anticholinergic activity wikipedia.orgpatsnap.com |
Molecular Architecture and Conformational Dynamics of Iprindole Hydrochloride
Elucidation of the Tricyclic Indole (B1671886) Ring System (Cyclooctaindole)
The foundational core of iprindole (B1206939) is its tricyclic ring system. Unlike the more common 6-7-6 or 6-6-6 membered ring systems seen in many classical TCAs like imipramine (B1671792) or amitriptyline (B1667244), iprindole is characterized by a distinctive cyclooctaindole structure. This means it possesses an indole nucleus fused with a cyclooctyl (eight-membered) ring. researchgate.net The chemical name for iprindole, 3-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)-N,N-dimethylpropan-1-amine, precisely describes this architecture. researchgate.net
The elucidation of this structure reveals a departure from the typical dibenzazepine (B1670418) or dibenzocycloheptadiene cores of other TCAs. psu.edu The fusion of the eight-membered ring to the indole moiety creates a significantly different spatial and electronic configuration. The indole system itself, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, provides a planar aromatic surface, while the large, flexible cyclooctane (B165968) ring imparts a non-planar, dynamic conformation to the molecule as a whole. This unique combination is a key determinant of its atypical pharmacological profile. researchgate.net
The structure of the cyclooctaindole system was established through synthetic organic chemistry and confirmed by spectroscopic methods. The synthesis involves the construction of the indole ring and the subsequent formation of the fused cyclooctane ring. google.com This unique heterocyclic system is central to the molecule's identity and its classification as an atypical TCA. wikipedia.org
Comparative Structural Analysis within the Tricyclic Antidepressant Class
When compared to other tricyclic antidepressants, the structural uniqueness of iprindole becomes evident. Classical TCAs are generally built upon a central seven-membered ring flanked by two benzene rings. psu.edu Iprindole's eight-membered central ring represents a significant structural anomaly in this class.
A key point of comparison is the atom at position 5 of the central ring. In many TCAs, such as imipramine and desipramine, this position is occupied by a nitrogen atom. In others, like amitriptyline, it is a carbon atom. iucr.org In iprindole, this position is also a nitrogen atom, which is part of the indole ring, and it serves as the attachment point for the dimethylaminopropyl side chain. researchgate.netiucr.org This side chain is a common feature among many tertiary amine TCAs. researchgate.net
The table below provides a structural comparison between iprindole and two representative classical TCAs, Imipramine and Amitriptyline.
| Feature | Iprindole | Imipramine | Amitriptyline |
| Core Tricyclic System | Cyclooctaindole (6-8-5 fused) | Dibenzazepine (6-7-6 fused) | Dibenzocycloheptadiene (6-7-6 fused) |
| Central Ring Size | Eight-membered | Seven-membered | Seven-membered |
| Atom at Position 5 | Nitrogen (part of indole) | Nitrogen | Carbon |
| Side Chain | 3-(dimethylamino)propyl | 3-(dimethylamino)propyl | 3-(dimethylamino)propyl |
This table illustrates the fundamental structural differences in the tricyclic core, particularly the central ring size, which distinguishes iprindole from its classical counterparts.
This structural divergence, particularly the larger and more flexible central ring, is thought to contribute to iprindole's distinct mechanism of action. While most TCAs are potent inhibitors of serotonin (B10506) and norepinephrine (B1679862) reuptake, iprindole is notably weak in this regard. researchgate.net Its antidepressant effects are proposed to stem from different mechanisms, a difference attributed directly to its unique molecular architecture.
Crystallographic Investigations and Molecular Structure Characterization of Iprindole Hydrochloride
The crystallographic data confirmed the cycloocta[b]indole structure and provided precise measurements of the molecular geometry. Such studies are crucial for understanding how the molecule might interact with biological targets at an atomic level. While the full set of crystallographic data, including atomic coordinates and bond parameters, is detailed in the primary publication, the key findings confirm the foundational structure and provide the basis for computational modeling and structure-activity relationship studies. researchgate.netgoogle.com
The hydrochloride salt form means the molecule is protonated, typically at the terminal nitrogen of the dimethylaminopropyl side chain, allowing for the formation of a crystalline lattice with the chloride ion. The study also identified it as a monohydrate, indicating the inclusion of one water molecule per molecule of this compound in the crystal structure.
| Crystallographic Study Reference | |
| Publication | Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry |
| Year | 1974 |
| Volume | B30 |
| Pages | 1970-1974 |
| Authors | J. R. Rodgers, O. Kennard, A. S. Horn, L. Riva di Sanseverino |
| Compound | 5-[3-(dimethylamino)propyl]-6,7,8,9,10,11-hexahydro-5H-cyclo[b]indole monohydrate (this compound Monohydrate) |
This table summarizes the key publication details for the crystallographic investigation of this compound.
The flexibility of the eight-membered ring and the propyl side chain suggests that iprindole can adopt various conformations. The crystal structure represents a low-energy conformation in the solid state, which provides a critical starting point for understanding its conformational possibilities in a biological environment.
Pharmacological Profile: Receptor Ligand Interactions and Functional Modulation
Serotonergic Receptor Interactions
Iprindole's engagement with the serotonin (B10506) system is multifaceted, characterized by direct receptor antagonism rather than the reuptake inhibition typical of its class.
Research has consistently shown that iprindole (B1206939) functions as an antagonist at 5-hydroxytryptamine (serotonin) 2 (5-HT2) receptors. smolecule.comwikipedia.org Its binding affinity is notable for the 5-HT2A and 5-HT2C subtypes. wikipedia.org Studies have reported binding affinity (Ki) values for iprindole at rat and human 5-HT2A receptors in the range of 217–280 nM and at rat 5-HT2C receptors at 206 nM. wikipedia.org This antagonistic action at 5-HT2 receptors is considered a potentially significant component of its clinical effects. wikipedia.org While many atypical antipsychotics and some antidepressants act as 5-HT2A antagonists, iprindole's profile is distinguished by its concurrent lack of potent monoamine reuptake inhibition. wikipedia.orgwikipedia.org
A defining feature of iprindole hydrochloride is its negligible effect on the serotonin transporter (SERT). wikipedia.org Unlike most TCAs, which derive their primary mechanism of action from blocking the reuptake of serotonin and/or norepinephrine (B1679862), iprindole is a very weak inhibitor of this process. patsnap.comwikipedia.orgpatsnap.commedchemexpress.com This is substantiated by its high Ki values for the human serotonin transporter, reported to be between 1,620–3,300 nM, indicating very low binding affinity. wikipedia.org Early investigations using brain slices and synaptosomal preparations confirmed that iprindole exerts a significantly weaker blockade of serotonin uptake compared to other TCAs. karger.com This fundamental difference in mechanism sets iprindole apart and led to its classification by some as a "second-generation" antidepressant. wikipedia.org
Despite its lack of direct reuptake blockade, long-term administration of iprindole appears to induce adaptive changes in the serotonin system. Animal studies have suggested that, similar to other tricyclic antidepressants, iprindole treatment leads to a sensitization of forebrain neurons to serotonin (5-HT). nih.gov This suggests that while the initial interaction with the serotonin system differs from traditional TCAs, the downstream consequences may converge. Furthermore, chronic treatment with various antidepressant agents, particularly those with 5-HT2A antagonist properties, has been shown to paradoxically down-regulate 5-HT2A receptors. ucdavis.edu This regulatory effect on receptor density may be a crucial element in the therapeutic actions of such compounds.
Histaminergic Receptor Interactions
Iprindole is a potent antagonist of histamine (B1213489) H1 receptors. patsnap.compatsnap.comnih.gov This is supported by binding assays that show a strong affinity for this receptor, with Ki values reported to be in the range of 100–130 nM for human and rat H1 receptors. wikipedia.org This potent H1-receptor blocking property is a common feature among many tricyclic antidepressants. nih.gov It is believed that this antihistaminic activity is not directly related to the antidepressant efficacy but may contribute to sedative effects. nih.gov
Cholinergic Receptor Interactions
Compared to its effects on serotonergic and histaminergic receptors, iprindole's interaction with the cholinergic system is considerably weaker. The compound exhibits very low affinity for muscarinic acetylcholine (B1216132) (mACh) receptors, with a reported Ki value of 2,100 nM at human receptors. wikipedia.org This weak anticholinergic activity means that effects typically associated with muscarinic receptor blockade, such as dry mouth and constipation, are less prominent with iprindole compared to many other TCAs. wikipedia.orgpatsnap.com One study on cardiac tissue found that iprindole administration alone did not alter the density of muscarinic cholinergic receptors.
Receptor Binding Affinity of Iprindole
The following table summarizes the binding affinities (Ki) of iprindole for various neurotransmitter receptors. Lower Ki values indicate a stronger binding affinity.
| Receptor | Ki (nM) | Species |
| Serotonin Transporter (SERT) | 1,620 - 3,300 | Human |
| 5-HT2A Receptor | 217 - 280 | Human/Rat |
| 5-HT2C Receptor | 206 | Rat |
| Histamine H1 Receptor | 100 - 130 | Human/Rat |
| Muscarinic Acetylcholine Receptor | 2,100 | Human |
| Data sourced from reference wikipedia.org |
Adrenergic Receptor Interactions
Iprindole exhibits very weak antagonist activity at α-adrenergic receptors. wikipedia.org Specifically, its binding affinity for human α1 and α2-adrenergic receptors is low, with Ki values of 2,300 nM and 8,600 nM, respectively. wikipedia.org The interaction of iprindole with α2-adrenoceptors on human platelet membranes has been a subject of investigation. umich.edu These receptors on platelets are considered to be of the α2-subtype and share neuron-like characteristics. umich.edu
Studies investigating the effects of chronic antidepressant treatment on α2-adrenoceptor sensitivity have yielded mixed results for iprindole. One study found that chronic administration of iprindole did not alter the response to clonidine, an α2-adrenoceptor agonist, suggesting no change in α2-adrenoceptor sensitivity. nih.gov This is in contrast to a drug like desipramine, a potent norepinephrine uptake blocker, which did attenuate the effects of clonidine, indicating the development of α2-adrenoceptor subsensitivity. nih.gov However, other research suggests that long-term administration of atypical tricyclic antidepressants, including iprindole, can lead to a decreased sensitivity of α2-adrenoceptors on noradrenergic neurons in the rat heart. umich.edu It has also been observed that treatment with various antidepressants can result in a decrease in the number of α2-adrenoceptors on blood platelet membranes. umich.edu The development of α2-adrenoceptor subsensitivity may be more unique to compounds that are potent inhibitors of noradrenaline uptake. nih.gov
| Compound | Receptor Subtype | Ki (nM) | Species |
| Iprindole | α1-adrenergic | 2,300 | Human |
| Iprindole | α2-adrenergic | 8,600 | Human |
The influence of iprindole on norepinephrine-stimulated adenylate cyclase activity is a key aspect of its pharmacological profile. Chronic treatment with many antidepressants, including iprindole, has been shown to lead to a desensitization of central beta-adrenoceptors. gla.ac.uk This desensitization is often observed as a reduced response of the adenylate cyclase system to stimulation by norepinephrine or isoproterenol. gla.ac.uk While some antidepressants may directly down-regulate the number of beta-adrenergic receptors, iprindole appears to act differently. Studies have suggested that the loss of adenylate cyclase activity following chronic iprindole treatment occurs through a mechanism distinct from the down-regulation of receptors observed with drugs like desipramine. tandfonline.com The resistance of adenylate cyclase to norepinephrine following chronic antidepressant administration is thought to be due to the subsensitivity of noradrenergic beta-receptors. service.gov.uk
Iprindole's interaction with beta-adrenergic receptors is characterized by a very low binding affinity, with a Ki value greater than 10,000 nM in mammals. wikipedia.org Despite this weak direct binding, chronic administration of iprindole has been shown to influence beta-adrenergic receptor regulation. Studies in rats have demonstrated that intravenous infusion of iprindole dose-dependently reduces the density of beta-adrenergic receptors in the cerebral cortex. nih.gov The onset of this down-regulation was found to be negatively correlated with the dose of the drug. nih.gov
However, other research presents a more complex picture. One study found that chronic intraperitoneal administration of iprindole did not decrease the number of beta-adrenergic receptors, the proportions of agonist high or low-affinity receptors, or the affinity of competitor drugs for these receptors. tandfonline.com This suggests that the mechanism by which iprindole affects the beta-adrenergic system may differ from that of other antidepressants like desipramine, which causes a selective decrease in beta-adrenergic receptors linked to adenylate cyclase. tandfonline.com Furthermore, a study on cardiac neurotransmitter receptors found that chronic administration of iprindole markedly increased the number of beta-adrenergic receptors in the heart, while also significantly reducing their affinity for a radiolabeled antagonist. nih.gov These seemingly contradictory findings highlight the complexity of iprindole's effects on beta-adrenergic receptor regulation, which may vary depending on the tissue and experimental conditions.
| Compound | Receptor | Ki (nM) | Species |
| Iprindole | β-adrenergic | >10,000 | Mammal |
Neurotransmitter Transporter Interactions
A defining feature of iprindole's pharmacological profile is its very weak to negligible activity as an inhibitor of the norepinephrine transporter (NET). wikipedia.orgmedchemexpress.com This characteristic sets it apart from many other tricyclic antidepressants, which are potent NET inhibitors. nih.govwikipedia.org The binding affinity of iprindole for the human norepinephrine transporter is exceptionally low, with a reported Ki value of 1,262 nM. wikipedia.org
Due to this weak inhibition of norepinephrine reuptake, iprindole does not significantly increase the synaptic concentrations of norepinephrine. wikipedia.orgpatsnap.com This is a key distinction from other TCAs like desipramine, for which NET inhibition is a primary mechanism of action. drugbank.com The lack of potent NET inhibition by iprindole is thought to contribute to its different pharmacological and side-effect profile compared to other members of the tricyclic antidepressant class. wikipedia.org
| Compound | Transporter | Ki (nM) | Species |
| Iprindole | Norepinephrine Transporter (NET) | 1,262 | Human |
| Desipramine | Norepinephrine Transporter (NET) | - | - |
Characterization of Weak or Negligible Serotonin Transporter (SERT) Inhibition
This compound is distinguished within the class of tricyclic antidepressants (TCAs) by its notably weak and generally considered negligible interaction with the serotonin transporter (SERT). wikipedia.org Unlike typical TCAs and selective serotonin reuptake inhibitors (SSRIs), which exert their primary therapeutic effects by potently inhibiting the reuptake of serotonin from the synaptic cleft, iprindole demonstrates a markedly low affinity for SERT. patsnap.comnih.govwikipedia.org This characteristic has led to its classification by some as a "second-generation" or atypical antidepressant. wikipedia.orgpatsnap.com
The serotonin transporter is a crucial protein in the central nervous system responsible for clearing serotonin from the extracellular space, thereby terminating its signaling. nih.govacs.org Inhibition of this transporter leads to increased synaptic serotonin concentrations, a mechanism central to the action of most antidepressant medications. nih.govmdpi.com
Research findings consistently demonstrate that iprindole is a poor inhibitor of SERT. nih.gov In vitro binding assays using human SERT have quantified this weak interaction, revealing high Ki values, which represent the concentration of the drug required to occupy 50% of the transporters. The reported Ki values for iprindole at the human serotonin transporter are in the micromolar range, standing in stark contrast to the nanomolar or sub-nanomolar affinities exhibited by potent SSRIs and some other TCAs. wikipedia.orgnih.gov
Note: Lower Ki values indicate stronger binding affinity. Data for comparator compounds are from various pharmacological studies and presented for comparative context.
The functional consequence of this low affinity is that at clinically relevant concentrations, iprindole is not expected to produce significant inhibition of serotonin reuptake. While plasma concentrations following chronic administration have been measured in the range of 63–271 nmol/L, these levels are well below the concentrations required for substantial SERT binding as indicated by its Ki values. wikipedia.org This pharmacological profile suggests that the antidepressant effects of iprindole are not mediated by the primary mechanism shared by the majority of TCAs and SSRIs. patsnap.comnih.gov Instead, its therapeutic action is thought to derive from its antagonist activity at other neuroreceptors, particularly serotonin 5-HT2 receptors. wikipedia.org
This weak to negligible effect on SERT is a defining feature of iprindole's pharmacological profile, setting it apart from its structural relatives and necessitating alternative explanations for its clinical efficacy in the treatment of depression.
Mechanistic Investigations of Iprindole Hydrochloride at a Cellular and Molecular Level
Multi-Target Pharmacodynamic Modalities
Iprindole's pharmacodynamic profile is characterized by its interaction with multiple neurotransmitter systems, though its affinity for these targets varies significantly. Unlike typical tricyclic antidepressants (TCAs), iprindole (B1206939) is a notably weak inhibitor of the reuptake of key monoamines, serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE). wikipedia.orgnih.govmedchemexpress.com This characteristic sets it apart and has led to its classification by some as a "second-generation" antidepressant. wikipedia.org
While its direct impact on monoamine transporters is minimal, iprindole demonstrates antagonist activity at several receptor sites. patsnap.com It has a discernible affinity for serotonin 5-HT₂A and 5-HT₂C receptors, acting as an antagonist. wikipedia.org Additionally, it possesses antihistaminic properties through its action on H₁ receptors and shows very weak anticholinergic and antiadrenergic activity. wikipedia.orgpatsnap.com The clinical significance of these interactions, particularly its 5-HT₂ receptor antagonism, in mediating its antidepressant effects remains a subject of investigation. wikipedia.org
Below is a table summarizing the binding affinities of iprindole for various receptors and transporters. The Kᵢ value represents the inhibition constant, with a smaller value indicating a stronger binding affinity.
| Target | Kᵢ (nM) | Species |
| Serotonin Transporter (SERT) | High | - |
| Norepinephrine Transporter (NET) | High | - |
| 5-HT₂A Receptor | 217–280 | Human/Rat |
| 5-HT₂C Receptor | 206 | Rat |
| H₁ Receptor | 100–130 | Human/Rat |
| α₁-Adrenergic Receptor | 2,300 | Human |
| D₂ Receptor | 6,300 | Rat |
| Muscarinic Acetylcholine (B1216132) Receptor | 2,100 | Human |
| Data sourced from multiple studies. wikipedia.org |
Indirect Influence on Dopaminergic Neurotransmission Pathways (e.g., Downstream Mechanisms)
While iprindole has a very low affinity for direct interaction with dopamine (B1211576) D₂ receptors, research suggests it may exert an indirect influence on dopaminergic neurotransmission through downstream mechanisms. wikipedia.orgnih.gov Some animal studies propose that the antidepressant effects of iprindole could be mediated by these indirect dopaminergic pathways. wikipedia.orgpatsnap.com
One area of investigation involves the interaction of iprindole with other substances that affect the dopamine system. For instance, when administered with D-amphetamine, iprindole has been shown to significantly increase the efflux of dopamine in the striatum of rats. nih.gov This suggests that iprindole may modulate the dopamine system's response to other stimuli. However, chronic administration of iprindole did not significantly alter regional dopamine content in the brain. nih.gov The precise mechanisms of this indirect influence are still being elucidated but could involve a more complex interplay of neurotransmitter systems rather than a direct action on dopamine transporters or receptors. patsnap.com
Post-Receptor Signaling Cascades and Cellular Adaptations Induced by Iprindole Hydrochloride
The long-term therapeutic effects of antidepressants are often attributed to adaptive changes in post-receptor signaling cascades and cellular function. Although direct research on iprindole's specific impact on these pathways is less extensive than for other antidepressants, some general principles of antidepressant action likely apply.
Long-term antidepressant treatment is known to cause a reduction in norepinephrine-stimulated cyclic AMP (cAMP) accumulation in the brain. nih.gov This effect, which dampens second-messenger signaling, has been observed with various antidepressants, including iprindole. nih.gov A potential mechanism for this is the downregulation of β-adrenergic receptors. nih.gov However, studies on iprindole have shown that, unlike some other TCAs, it does not decrease the number of β-adrenergic receptors, suggesting a different mechanism for its effect on adenylate cyclase activity. nih.gov
Furthermore, the downregulation of 5-HT₂ receptors is another cellular adaptation seen with long-term antidepressant treatment. nih.gov Given iprindole's antagonist activity at these receptors, this could be a relevant area of its long-term effects. The interplay between serotonergic and noradrenergic systems is crucial, as lesioning the serotonergic system can prevent the downregulation of β-adrenergic receptors caused by other antidepressants. nih.gov
Contributions to Biochemical Hypotheses of Neuropsychiatric Disorders (e.g., Biogenic Amine Hypothesis)
The discovery and study of iprindole have played a significant role in the evolution of the biochemical hypotheses of depression, particularly the biogenic amine hypothesis. nih.gov This hypothesis originally posited that depression is caused by a deficiency of monoamines, such as serotonin and norepinephrine, in the brain. karger.com
Iprindole presented a challenge to the simplest form of this hypothesis because it is an effective antidepressant despite being a very weak inhibitor of serotonin and norepinephrine reuptake. nih.govkarger.com This led to the consideration that the mechanism of action of antidepressants might be more complex than simple reuptake blockade. The case of iprindole suggested that other mechanisms, such as receptor antagonism or downstream adaptive changes, could be key to therapeutic efficacy. nih.govkarger.com
The drug's unique profile has encouraged a broader view, suggesting that while biogenic amines are involved in depression, the direct inhibition of their reuptake is not the only way to achieve an antidepressant effect. nih.gov Iprindole's actions have supported the refinement of the amine hypothesis to include the roles of receptor sensitivity and post-receptor signaling pathways in the pathophysiology and treatment of depression. nih.govcambridge.org
Preclinical Pharmacology and in Vitro Research Methodologies
In Vitro Receptor Binding Assays and Displacement Studies
The affinity of iprindole (B1206939) hydrochloride for various neurotransmitter receptors has been extensively characterized using in vitro receptor binding assays, often employing radioligands to quantify the displacement of known ligands. These studies have been instrumental in differentiating iprindole's mechanism from that of other TCAs.
Research indicates that iprindole is a relatively weak inhibitor of both serotonin (B10506) and norepinephrine (B1679862) transporters. karger.com Its primary action appears to be the antagonism of 5-HT2 receptors. patsnap.com In vitro displacement studies have quantified the binding affinities (Ki) of iprindole for a range of receptors. For instance, its affinity for the 5-HT2A receptor has been reported with Ki values in the range of 217–280 nM. patsnap.com In comparison to other TCAs, iprindole shows significantly lower affinity for the serotonin and norepinephrine transporters.
The following table summarizes the binding affinities of iprindole hydrochloride for various receptors, as determined by in vitro radioligand displacement assays.
Table 1: In Vitro Receptor Binding Affinities of this compound
| Receptor/Transporter | Ki (nM) | Species |
|---|---|---|
| 5-HT2A | 217-280 | Human/Rat |
| 5-HT2C | 206 | Rat |
| Histamine (B1213489) H1 | 100-130 | Human/Rat |
| Muscarinic Acetylcholine (B1216132) | 2,100 | Human |
| Alpha-1 Adrenergic | 2,300 | Human |
| Alpha-2 Adrenergic | 8,600 | Human |
| Dopamine (B1211576) D2 | 6,300 | Rat |
| Serotonin Transporter (SERT) | >10,000 | Human |
| Norepinephrine Transporter (NET) | 16,000 | Rat |
This table presents the inhibitory constant (Ki) values for this compound at various neurotransmitter receptors and transporters. A lower Ki value indicates a higher binding affinity.
Neurochemical Assessments in Isolated Tissue and Brain Preparations
Neurochemical studies using isolated tissue preparations, such as synaptosomes and brain slices, have further elucidated the pharmacological effects of this compound. These experimental models allow for the direct measurement of neurotransmitter uptake, release, and metabolism in a controlled environment.
Studies utilizing synaptosomal preparations from rat brain have confirmed iprindole's weak inhibitory effect on the uptake of norepinephrine and serotonin. karger.com For instance, one study reported an IC50 value of 16,000 nM for the inhibition of norepinephrine uptake. jpp.krakow.pl Another study examining dopamine uptake in synaptosomes from the rat striatum and mesolimbic cortical areas found iprindole to have an IC50 of 5.9-8.5 x 10^-6 M, indicating non-competitive inhibition. nih.gov
In experiments with brain slices, iprindole has been shown to have minimal effects on the reuptake of monoamines compared to other TCAs. karger.com However, chronic administration of iprindole in mice has been associated with significant increases in brain regional serotonin content, particularly in the cerebral cortex, mesencephalon, and cerebellum. nih.gov This was accompanied by a decrease in 5-hydroxyindoleacetic acid (5-HIAA) content in the cerebral cortex, suggesting an inhibition of monoamine oxidase activity. nih.gov
Comparative Pharmacological Profiling with Other Psychotropic Agents
The pharmacological profile of this compound is distinct when compared to other psychotropic agents, particularly typical TCAs like imipramine (B1671792) and amitriptyline (B1667244). While most TCAs exert their antidepressant effects through potent inhibition of serotonin and/or norepinephrine reuptake, iprindole's primary mechanism is believed to be its antagonist activity at 5-HT2 receptors. patsnap.comkarger.com
The following table provides a comparative overview of the in vitro receptor binding affinities (Ki in nM) of iprindole and other selected tricyclic antidepressants.
Table 2: Comparative Receptor Binding Profiles of Iprindole and Other Tricyclic Antidepressants (Ki in nM)
| Compound | SERT | NET | 5-HT2A | H1 | M1 | α1 |
|---|---|---|---|---|---|---|
| Iprindole | >10,000 | 16,000 | 217-280 | 100-130 | 2,100 | 2,300 |
| Amitriptyline | 4.3 | 35 | 3.1 | 1.1 | 18 | 26 |
| Imipramine | 1.4 | 25 | 29 | 16 | 80 | 67 |
| Desipramine | 23 | 0.8 | 110 | 110 | 940 | 120 |
| Clomipramine | 0.28 | 30 | 12 | 31 | 37 | 38 |
This table compares the inhibitory constant (Ki) values of iprindole with other common tricyclic antidepressants at key neurotransmitter transporters and receptors. A lower Ki value signifies higher binding affinity.
As illustrated in the table, iprindole possesses a markedly lower affinity for the serotonin and norepinephrine transporters compared to the other listed TCAs. patsnap.comjpp.krakow.pl Conversely, its affinity for the 5-HT2A receptor, while not as high as some other TCAs, is considered a key component of its mechanism of action given its weak reuptake inhibition. patsnap.com
Investigation of Receptor Sensitivity and Density Changes Following Chronic Exposure
Chronic administration of antidepressant medications can lead to adaptive changes in the central nervous system, including alterations in receptor sensitivity and density. Studies investigating the long-term effects of this compound have revealed notable changes in several receptor systems.
Chronic treatment with iprindole has been shown to reduce the number of binding sites for [3H]mianserin and [3H]ketanserin, ligands for 5-HT2 receptors, in the rat brain. nih.gov This downregulation of 5-HT2 receptors is a paradoxical effect for a 5-HT2A antagonist and is a subject of ongoing research. wikipedia.org Furthermore, prenatal exposure to iprindole has been found to decrease phosphoinositide hydrolysis stimulated by serotonin in 25-day-old rat pups, though no significant change in 5-HT2 receptor density was observed in this specific study. nih.gov
In addition to its effects on the serotonergic system, chronic iprindole administration has been demonstrated to attenuate the norepinephrine-stimulated accumulation of cyclic AMP (cAMP) in brain slices. nih.gov This suggests a desensitization of the beta-adrenergic receptor system. Some research also indicates that repeated treatment with iprindole can increase the affinity of alpha-1 adrenergic receptors for their agonists. jpp.krakow.pl
Metabolism and Pharmacokinetic Interactions in Preclinical Models
Hepatic Biotransformation Pathways (e.g., Role of Cytochrome P450 Enzymes)
The liver is the primary site for the metabolism of iprindole (B1206939) hydrochloride. wikipedia.org The biotransformation of xenobiotics, such as iprindole, is a crucial process that converts lipophilic compounds into more water-soluble (hydrophilic) derivatives, facilitating their excretion from the body. wikipedia.org This metabolic process primarily occurs in the microsomal fraction of the liver, which is rich in a superfamily of heme-thiolate monooxygenases known as cytochrome P450 (CYP) enzymes. nih.govmdpi.com These enzymes are central to the Phase I metabolism of a vast array of drugs. mdpi.com
While the specific metabolic pathways of iprindole have been a subject of review, the direct metabolites are not as extensively detailed as for other antidepressants. nih.gov However, it is established that its metabolism occurs hepatically. wikipedia.org The cytochrome P450 enzyme system, particularly the CYP2D6 isoenzyme, is implicated in the metabolism of iprindole. patsnap.com CYP enzymes catalyze a variety of oxidative reactions, and a single compound can be metabolized by different isoenzymes, leading to multiple metabolites. mdpi.com In the case of many tricyclic antidepressants (TCAs), metabolism often involves demethylation and hydroxylation, processes catalyzed by CYP isozymes like CYP2C19, CYP3A4, and CYP2D6. drugbank.comdrugbank.com Given that iprindole is categorized as a second-generation TCA, its biotransformation is understood to proceed via these enzymatic pathways. nih.gov
Table 1: Key Enzymes in the Metabolism of Tricyclic Antidepressants This table is interactive. You can sort and filter the data.
| Enzyme Family | Specific Isozyme | Role in TCA Metabolism |
| Cytochrome P450 | CYP2D6 | Hydroxylation of the tricyclic ring system. Implicated in iprindole metabolism. patsnap.comdrugbank.com |
| Cytochrome P450 | CYP2C19 | N-demethylation of the side chain. drugbank.comdrugbank.com |
| Cytochrome P450 | CYP3A4 | N-demethylation of the side chain. drugbank.comdrugbank.com |
| Cytochrome P450 | CYP1A2 | N-demethylation of the side chain. drugbank.com |
Inhibition of Xenobiotic Metabolizing Enzymes (e.g., Cytochrome P450 Inhibition Profile)
Iprindole is a potent inhibitor of cytochrome P450 enzymes, a characteristic that significantly influences its pharmacokinetic profile and potential for drug-drug interactions. wikipedia.org This inhibitory action is not selective and affects the metabolism of a wide range of substances that are substrates for these enzymes. The mechanism of inhibition is thought to involve the inactivation of the CYP enzymes. wikipedia.org
A notable characteristic of iprindole is its capacity to inhibit its own metabolism, a phenomenon known as auto-inhibition. wikipedia.org This can lead to non-linear pharmacokinetics, where increases in dosage may result in disproportionately larger increases in plasma concentrations.
The inhibitory profile of iprindole extends to the metabolism of numerous compounds. Preclinical studies have demonstrated its ability to block the aromatic hydroxylation and/or N-dealkylation of various drugs. wikipedia.org This broad inhibitory action underscores the importance of exercising caution when it is co-administered with other therapeutic agents metabolized by the CYP450 system. wikipedia.org
Table 2: Substances Whose Metabolism is Inhibited by Iprindole This table is interactive. You can sort and filter the data.
| Substance | Metabolic Pathway Affected | Reference |
| Amphetamine | Aromatic Hydroxylation | wikipedia.org |
| Fluoxetine (B1211875) | N-dealkylation / Other | wikipedia.org |
| Methamphetamine | Aromatic Hydroxylation / N-dealkylation | wikipedia.org |
| Fenfluramine | Aromatic Hydroxylation / N-dealkylation | wikipedia.org |
| Octopamine | Aromatic Hydroxylation | wikipedia.org |
| Phenelzine | Aromatic Hydroxylation / N-dealkylation | wikipedia.org |
| Tranylcypromine | Aromatic Hydroxylation / N-dealkylation | wikipedia.org |
| Trimipramine | Aromatic Hydroxylation / N-dealkylation | wikipedia.org |
Preclinical Drug-Drug Interaction Studies Affecting Metabolism (e.g., with Amphetamine, Fluoxetine)
The potent inhibitory effect of iprindole on cytochrome P450 enzymes leads to significant drug-drug interactions, which have been explored in preclinical models. These interactions primarily involve the reduced metabolism of co-administered drugs.
Interaction with Amphetamine: Iprindole has been shown to be a potent inhibitor of the metabolism of amphetamine. wikipedia.org The metabolism of amphetamine can be reduced by inhibitors of the enzymes responsible for its breakdown, such as CYP2D6. researchgate.net Co-administration of an inhibitor like iprindole can lead to increased brain concentrations of amphetamine, potentially potentiating its behavioral effects. researchgate.net
Interaction with Fluoxetine: Iprindole also inhibits the metabolism of fluoxetine. wikipedia.org Fluoxetine itself is a known inhibitor of CYP2D6. fda.govdrugbank.com Preclinical research in rats has demonstrated that iprindole administration affects the levels of fluoxetine enantiomers in the brain and urine. nih.gov This interaction is complex, as both drugs can inhibit metabolic pathways. wikipedia.orgdrugbank.com The co-administration of a TCA like iprindole with a selective serotonin (B10506) reuptake inhibitor (SSRI) that inhibits CYP2D6, such as fluoxetine, can lead to elevated plasma levels of the TCA. patsnap.comfda.gov This is due to fluoxetine inhibiting the primary metabolic pathway for many TCAs. patsnap.comnih.gov
Table 3: Summary of Preclinical Metabolic Interactions with Iprindole This table is interactive. You can sort and filter the data.
| Co-administered Drug | Effect of Iprindole on Drug's Metabolism | Key Findings in Preclinical Models | Reference |
| Amphetamine | Inhibition | Potent inhibition of aromatic hydroxylation. wikipedia.org This can lead to increased brain concentrations and potentiated effects of amphetamine. researchgate.net | wikipedia.orgresearchgate.net |
| Fluoxetine | Inhibition | Iprindole inhibits fluoxetine metabolism. wikipedia.org Studies in rats show iprindole alters the levels of fluoxetine enantiomers in the brain and urine. nih.gov | wikipedia.orgnih.gov |
Impact on Neurotransmitter Degradation and Clearance Mechanisms in Animal Models
While iprindole is distinguished from most other TCAs by its very weak inhibition of serotonin and norepinephrine (B1679862) reuptake transporters, which are key clearance mechanisms for these neurotransmitters wikipedia.orgpatsnap.com, some animal studies suggest it may influence neurotransmitter systems through other indirect mechanisms.
One area of investigation involves the interaction of iprindole with peptidase enzymes that degrade neurotransmitter peptides. A study in mice using the forced swimming test, an experimental model of depression, found that the antidepressant-like effects of iprindole were enhanced by inhibitors of enkephalin-degrading peptidases, such as thiorphan (B555922) and bestatin. nih.gov Enkephalins are opioid peptides that act as neurotransmitters. The effect of iprindole in this model was reversed by the opiate antagonist naloxone, suggesting an involvement of the endogenous opioid system in its pharmacological action. nih.gov This finding points towards a potential mechanism where iprindole's efficacy is linked to the levels of certain neuropeptides, rather than direct inhibition of their degradation. nih.gov
Furthermore, some animal research suggests that the downstream antidepressant effects of iprindole might be mediated through dopaminergic mechanisms, potentially by creating a more balanced neurotransmitter environment that indirectly affects dopamine (B1211576) levels. wikipedia.orgpatsnap.com
Structure Activity Relationship Sar Analysis of Iprindole Hydrochloride
Identification of Pharmacophore Elements Contributing to Receptor Selectivity
The pharmacological activity of a molecule is determined by its pharmacophore, the specific spatial arrangement of structural features essential for molecular interaction with a biological target. For iprindole (B1206939), its distinct receptor binding profile is a direct consequence of its chemical architecture, which includes a tricyclic cyclooctaindole core and a dimethylaminopropyl side chain. wikipedia.org Unlike canonical TCAs, iprindole is a very weak inhibitor of norepinephrine (B1679862) and serotonin (B10506) reuptake. medchemexpress.compatsnap.com Instead, its primary activities are believed to be antagonism at 5-HT₂ receptors and histamine (B1213489) H₁ receptors. wikipedia.orgpatsnap.compatsnap.com
The key pharmacophoric elements of iprindole are:
The Tricyclic Ring System: Iprindole possesses a bulky, non-planar tricyclic system consisting of a cyclooctyl ring fused to an indole (B1671886) nucleus. wikipedia.orgsmolecule.com This large, rigid scaffold is a critical element that governs its interaction with various receptors. The unique cyclooctaindole structure distinguishes it from the dibenzazepine (B1670418) or dibenzocycloheptadiene cores of classical TCAs and is a primary determinant of its altered pharmacological profile, particularly its weak affinity for monoamine transporters. wikipedia.orgslideshare.net
The Alkylamine Side Chain: A three-carbon propyl chain connects the tricyclic nucleus to a terminal tertiary amine (dimethylamine). wikipedia.org For classical TCAs, a side chain of three carbon atoms is generally optimal for inhibitory activity at monoamine transporters. nih.govnih.gov While iprindole retains this feature, the nature of the tricyclic system drastically diminishes this activity. The tertiary amine itself is a crucial feature, as it is protonated at physiological pH, allowing for ionic interactions with receptor binding sites.
The Terminal Amine Group: The dimethylated tertiary amine is a common feature among certain TCAs like amitriptyline (B1667244) and imipramine (B1671792). psychscenehub.com In classical TCAs, the nature of this amine (tertiary vs. secondary) influences the selectivity for serotonin versus norepinephrine transporters. psychscenehub.com In iprindole, this group is critical for its antagonist activity at 5-HT₂ and histamine receptors.
The binding affinities of iprindole for various neurotransmitter receptors and transporters have been quantified, highlighting its selectivity. The table below presents these findings, with the binding affinity represented by the inhibition constant (Ki), where a smaller value indicates a stronger binding affinity.
| Target Site | Iprindole Ki (nM) |
|---|---|
| Serotonin Transporter (SERT) | 1,800 |
| Norepinephrine Transporter (NET) | 4,900 |
| Dopamine (B1211576) Transporter (DAT) | >10,000 |
| 5-HT2A Receptor | 60 |
| 5-HT2C Receptor | 260 |
| Histamine H1 Receptor | 36 |
| α1-Adrenergic Receptor | 1,100 |
| Muscarinic Acetylcholine (B1216132) Receptor (mAChR) | 2,100 |
Data sourced from Wikipedia, citing Richelson E, Nelson A (July 1984). wikipedia.org
Based on these data, the pharmacophore for iprindole's primary activity can be defined by the structural elements that favor high-affinity binding to 5-HT₂ and H₁ receptors while conferring low affinity for monoamine transporters and other receptors.
Comparison of Iprindole Hydrochloride's SAR with Canonical Tricyclic Antidepressants
The SAR of this compound stands in stark contrast to that of canonical TCAs like imipramine and amitriptyline. These differences are rooted in the fundamental structure of their respective tricyclic systems.
Key SAR Differences:
Tricyclic Core Structure:
Canonical TCAs: Feature a central seven-membered ring (dibenzazepine in imipramine, dibenzocycloheptadiene in amitriptyline) flanked by two benzene (B151609) rings. slideshare.netresearchgate.net This specific arrangement is crucial for potent inhibition of serotonin and/or norepinephrine reuptake. psychscenehub.com
Iprindole: Possesses a unique cycloocta[b]indole structure, which consists of an eight-membered ring fused to an indole nucleus. wikipedia.orgsmolecule.com This bulkier and structurally distinct core does not fit optimally into the binding sites of the serotonin and norepinephrine transporters, explaining its very weak inhibitory activity. wikipedia.orgmedchemexpress.com
Mechanism of Action:
Canonical TCAs: Their primary SAR is directed towards blocking monoamine transporters. Tertiary amines (e.g., imipramine, amitriptyline) generally show higher potency for the serotonin transporter (SERT), while their secondary amine metabolites (e.g., desipramine, nortriptyline) are more potent at the norepinephrine transporter (NET). psychscenehub.comwikipedia.org
Iprindole: Despite being a tertiary amine, its SAR is not geared towards transporter inhibition. Instead, its structure confers antagonist properties at 5-HT₂ receptors. wikipedia.orgnih.gov This suggests that the structural requirements for 5-HT₂ receptor antagonism are significantly different from those for monoamine transporter inhibition.
Receptor Affinity Profile:
Canonical TCAs: Typically exhibit a broad receptor-binding profile, including significant affinity for muscarinic acetylcholine and α₁-adrenergic receptors, which contributes to many of their side effects. wikipedia.orgnih.gov
Iprindole: Shows comparatively weak affinity for muscarinic and α₁-adrenergic receptors, but potent affinity for histamine H₁ receptors, similar to many TCAs. wikipedia.org Its most defining feature is the potent 5-HT₂ antagonism coupled with negligible reuptake inhibition.
The table below provides a comparative overview of the SAR features and resulting pharmacological actions.
| Feature | This compound | Canonical TCAs (e.g., Imipramine, Amitriptyline) |
|---|---|---|
| Tricyclic System | Cycloocta[b]indole | Dibenzazepine or Dibenzocycloheptadiene |
| Primary Mechanism | 5-HT2 Receptor Antagonism | Serotonin/Norepinephrine Reuptake Inhibition |
| SERT/NET Affinity | Very Low (Ki in µM range) | High (Ki in nM range) |
| Side Chain | 3-carbon dimethylaminopropyl chain | Typically a 3-carbon chain with a tertiary or secondary amine |
| Key SAR Insight | The cyclooctaindole core abolishes significant transporter affinity and directs activity towards 5-HT2 receptors. | The dibenzazepine/dibenzocycloheptadiene core is a key pharmacophoric element for transporter inhibition. |
Computational Chemistry and Molecular Modeling Approaches for SAR Elucidation
Computational chemistry and molecular modeling are powerful tools for investigating the SAR of drugs like this compound at an atomic level. fiveable.me These methods can help explain its unique pharmacological profile by simulating its interactions with biological targets. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand (iprindole) when bound to a receptor's binding site. nih.govnih.gov
Application to Iprindole: Docking studies could be performed to model the binding of iprindole to the crystal structures of the 5-HT₂A receptor and the serotonin transporter (SERT). The results would likely visualize a high-affinity binding pose within the 5-HT₂A receptor, characterized by favorable hydrophobic and electrostatic interactions. Conversely, docking into SERT would likely show a poor fit or low-energy binding pose, consistent with its experimentally determined low affinity. Comparing the docked poses of iprindole and imipramine within SERT could reveal specific steric clashes or unfavorable interactions involving iprindole's bulky cyclooctaindole ring that prevent effective binding.
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, ionizable groups) that a molecule must possess to exert a specific biological effect. nih.gov
Application to Iprindole: A pharmacophore model for 5-HT₂A antagonism could be generated based on iprindole and other known 5-HT₂A antagonists. This model would likely include a hydrophobic region corresponding to the tricyclic system and a positive ionizable feature representing the protonated tertiary amine. Such a model could then be used in virtual screening campaigns to identify novel compounds with a similar mechanism of action.
Molecular Dynamics (MD) Simulations: MD simulations study the physical movements of atoms and molecules over time, providing insights into the stability of ligand-receptor complexes and conformational changes that may occur upon binding. fiveable.menih.gov
Application to Iprindole: An MD simulation of the iprindole-5-HT₂A receptor complex (derived from docking) could assess the stability of the predicted binding mode. It could reveal key amino acid residues that form stable, long-lasting interactions with iprindole, thus "anchoring" it in the binding pocket. This provides a more dynamic and realistic view of the interaction compared to static docking poses.
Geometry Optimization: This computational process finds the most stable three-dimensional arrangement of atoms in a molecule by minimizing its potential energy. fiveable.memdpi.com For iprindole, this would confirm the non-planar, skewed conformation of its tricyclic system, a critical factor in its receptor interactions. This optimized structure serves as the starting point for reliable docking and modeling studies.
Through these computational approaches, a detailed molecular-level understanding of iprindole's SAR can be achieved, providing a rational basis for its distinct pharmacological profile compared to classical TCAs.
Advanced Research Methodologies and Analytical Techniques for Iprindole Hydrochloride Studies
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Neurotransmitter and Metabolite Quantification
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques essential for the quantitative analysis of neurotransmitters and metabolites in biological samples, which is fundamental to understanding the effects of iprindole (B1206939) hydrochloride.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for measuring neurotransmitter levels in brain tissue and dialysates. nih.gov This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase under high pressure. For neurotransmitter analysis, HPLC is often coupled with electrochemical detection or fluorescence detection, providing high sensitivity and selectivity. nih.govprotocols.io For instance, a method using an ion-pairing system on an Ultrasphere ODS column with fluorescence detection can quantify indoleamines and catecholamines in rat brain tissue. nih.gov The sensitivity of such methods can be very high, with detection limits in the picomolar range. nih.gov
Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is another vital tool, particularly for analyzing the metabolites of iprindole and its impact on other drugs. encyclopedia.pubmdpi.com GC separates volatile compounds in a gaseous mobile phase. For non-volatile compounds like many drug metabolites, a derivatization step is often required to increase their volatility. In studies involving iprindole, GC with electron-capture detection has been used to analyze the levels of fluoxetine (B1211875) and its metabolite, norfluoxetine (B159337), in rat brain and urine, demonstrating iprindole's influence on their metabolism. nih.gov The combination of GC with mass spectrometry provides high resolution and sensitive detection, allowing for the identification and quantification of various metabolites. encyclopedia.pub
Table 1: Chromatographic Techniques in Iprindole Research
| Technique | Detector | Application | Key Findings/Capabilities | Reference |
|---|---|---|---|---|
| HPLC | Fluorescence | Quantification of indoleamines and catecholamines in rat brain. | Column sensitivities range from 1.1 pmol for 5-hydroxytryptamine to 6.1 pmol for tryptophan. | nih.gov |
| GC | Electron-Capture | Analysis of fluoxetine and norfluoxetine enantiomers in rat brain and urine following iprindole administration. | Demonstrated that iprindole significantly increases the levels of fluoxetine and norfluoxetine enantiomers. | nih.gov |
| GC-MS | Mass Spectrometry | Simultaneous determination of various antidepressants and their metabolites in biological samples. | Offers high sensitivity with low limits of detection, often in the low ng/mL range. | encyclopedia.pub |
Mass Spectrometry-Based Approaches in Pharmacological Research
Mass spectrometry (MS) has become an indispensable tool in pharmacological research, offering high sensitivity and specificity for the identification and quantification of drugs and their metabolites. In the context of iprindole hydrochloride, MS-based methods, particularly when coupled with liquid chromatography (LC-MS/MS), are crucial for detailed pharmacokinetic and metabolic studies. semanticscholar.orgresearchgate.net
LC-MS/MS methods have been developed for the simultaneous quantification of multiple antidepressants and their metabolites in various biological matrices like plasma and whole blood. semanticscholar.orgsysrevpharm.org These methods typically involve a sample preparation step, such as liquid-liquid extraction or solid-phase extraction, followed by chromatographic separation and detection by tandem mass spectrometry. The use of multiple reaction monitoring (MRM) mode in MS/MS provides excellent selectivity and sensitivity, with limits of quantification often in the low nanogram per milliliter (ng/mL) range. semanticscholar.org
For example, a UPLC-ESI-MS/MS method was developed for the simultaneous quantification of 27 antidepressants and their metabolites in plasma, demonstrating the power of this technique in comprehensive drug analysis. semanticscholar.org Such methods are essential for understanding drug-drug interactions, as iprindole is known to inhibit the metabolism of several other drugs. wikipedia.org
In Vitro and Ex Vivo Organ Bath Studies (e.g., Isolated Perfused Heart Models)
In vitro and ex vivo organ bath studies are classical pharmacological techniques used to investigate the direct effects of drugs on isolated tissues and organs, providing valuable insights into their mechanisms of action independent of systemic influences. mdegmbh.euanimalab.eu
Isolated Perfused Heart Models , such as the Langendorff heart preparation, are used to study the direct cardiac effects of drugs. nih.govadinstruments.comharvardapparatus.comd-nb.info In this model, the heart is isolated and perfused with a nutrient solution, allowing for the measurement of parameters like heart rate, contractile force, and coronary flow. adinstruments.comd-nb.info Studies on tricyclic antidepressants have utilized isolated perfused rabbit hearts to investigate their effects on cardiac arrhythmias and noradrenaline uptake. dntb.gov.ua While specific studies on iprindole using this model are less common, the methodology is well-established for assessing the cardiovascular properties of this drug class. dntb.gov.ua
Isolated Organ Baths are used to study the effects of drugs on various smooth muscle tissues, such as those from the gastrointestinal tract or blood vessels. mdegmbh.eunih.govreprocell.comnih.gov For instance, studies on human isolated mesenteric arteries have investigated the relaxant effects of different antidepressants, revealing their potential to act as adrenoceptor antagonists or direct inhibitors of smooth muscle contraction. nih.gov These techniques allow for the determination of drug potency and mechanism of action at the tissue level.
Animal Model Development and Validation for Investigating Specific Neurobiological Effects
Animal models are crucial for investigating the neurobiological effects of antidepressants like iprindole and for predicting their therapeutic efficacy in humans. nih.govtaconic.combiocytogen.com The validity of these models is a critical aspect of preclinical research. nih.govtaconic.com
Several animal models of depression have been used to study the effects of antidepressants, including the forced swim test and the olfactory bulbectomized (OB) rat model. nih.govnih.govnih.gov In past studies, neonatal administration of certain antidepressants that cause REM sleep deprivation led to depressive-like abnormalities in adult rats. nih.gov However, neonatal administration of iprindole, which does not produce REM sleep deprivation, did not result in these adult behavioral deficits, supporting the hypothesis that neonatal REM sleep deprivation may be a causal factor in these models. nih.gov
The validation of animal models involves assessing their predictive, face, and construct validity. taconic.com Predictive validity refers to the model's ability to predict clinical efficacy, while face validity relates to the similarity of symptoms, and construct validity refers to the underlying theoretical rationale. taconic.com It is important to note that no single animal model can perfectly replicate the complexity of human depression. taconic.com
Spectroscopic Techniques for Ligand-Receptor Interaction Analysis
Spectroscopic techniques are powerful tools for investigating the molecular interactions between a ligand, such as iprindole, and its receptor targets. These methods can provide information on binding affinities, conformational changes, and the nature of the binding forces.
Techniques like fluorescence spectroscopy can be used to study the binding of drugs to proteins. nih.gov For example, fluorescence quenching experiments have been used to analyze the interaction between the antidepressant protriptyline (B1194169) and acetylcholinesterase. nih.gov Circular dichroism (CD) spectroscopy is another valuable technique that can reveal changes in the secondary structure of a protein upon ligand binding. nih.gov While specific studies detailing the use of these techniques for iprindole are not abundant in the provided search results, the principles are broadly applicable to studying its interactions with its target receptors, such as serotonin (B10506) (5-HT) receptors. wikipedia.org
Molecular Dynamics Simulations and In Silico Docking Studies for Receptor Interaction Mechanisms
Computational approaches like molecular dynamics (MD) simulations and in silico docking studies have become increasingly important in drug discovery and development for understanding ligand-receptor interactions at an atomic level. als-journal.comflinders.edu.au
Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. als-journal.comresearchgate.net This method can be used to screen large libraries of compounds and to hypothesize the binding mode of a drug. For instance, docking studies of the antidepressant amitriptyline (B1667244) have been performed to understand its interaction with specific protein targets. als-journal.com
Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the study of conformational changes and the stability of the interaction. nih.govflinders.edu.au MD simulations have been used to investigate the mechanism of action of tricyclic antidepressants at various channels and receptors. flinders.edu.au These computational methods can complement experimental data and provide detailed insights into the molecular basis of a drug's pharmacological effects.
Q & A
Q. What are the primary neuropharmacological targets of Iprindole hydrochloride, and how are they identified experimentally?
this compound’s effects on monoaminergic systems are studied using iontophoretic application on single cortical and caudate neurons. Electrophysiological recordings measure responses to monoamines (e.g., noradrenaline, dopamine) and acetylcholine, with iprindole administered via multi-barrel micropipettes to assess receptor interactions . In vivo and ex vivo models, such as blood-perfused rat lungs, further elucidate its impact on pulmonary vascular responses to biogenic amines like serotonin (5-HT) and noradrenaline .
Q. What experimental models are standard for evaluating the antidepressant efficacy of this compound?
Preclinical studies often use animal models (e.g., rodent forced-swim tests) to assess behavioral changes linked to antidepressant activity. Human trials historically compared iprindole’s efficacy against tricyclic antidepressants (TCAs) like imipramine, focusing on endogenous vs. reactive depression subgroups. However, diagnostic inconsistencies necessitate stringent inclusion criteria and standardized rating scales (e.g., Hamilton Depression Scale) to reduce variability .
Q. How do researchers mitigate confounding variables in pharmacokinetic studies of this compound?
Cross-over designs with washout periods minimize inter-individual variability. For example, simultaneous administration studies (e.g., iron and tetracycline interactions) use labeled compounds (e.g., ⁵⁹Fe) and urinary excretion measurements to quantify absorption changes. Similar methodologies apply to iprindole, ensuring controlled fasting, standardized dosing, and validated analytical techniques (HPLC/MS) .
Advanced Research Questions
Q. How should researchers address contradictions in studies on Iprindole’s drug-drug interactions?
Systematic reviews (per Cochrane guidelines) can resolve discrepancies by synthesizing data across studies, evaluating bias risks, and applying meta-analytic tools . For instance, conflicting results on iprindole’s enzyme inhibition effects require scrutiny of study designs (e.g., dose timing, formulation differences). In vitro binding assays (e.g., radioligand displacement) clarify competitive vs. non-competitive interactions .
Q. What methodologies detect chronic pulmonary vascular effects of this compound?
Longitudinal in vivo studies in animal models (e.g., cats) monitor pulmonary artery pressure (Ppa) changes via catheterization. Ex vivo isolated lung preparations assess vascular reactivity to amines post-chronic exposure. Histopathological analysis and biomarkers (e.g., endothelin-1) further characterize hypertensive effects .
Q. How can diagnostic variability in depression subtypes impact Iprindole clinical trial outcomes?
Heterogeneous patient cohorts (e.g., mixing endogenous and reactive depression) obscure treatment effects. Stratified randomization and biomarker-guided enrollment (e.g., serotonin transporter polymorphisms) improve subgroup specificity. Retrospective meta-regression analyses of historical trials may identify confounding variables .
Q. What experimental approaches validate Iprindole’s lack of adrenergic receptor interactions?
Receptor-binding assays using radiolabeled ligands (e.g., ³H-dihydroalprenolol for β-adrenergic receptors) quantify affinity. Functional studies (e.g., cyclic AMP assays in cell lines) confirm absence of receptor activation or blockade. Comparative analyses with TCAs highlight iprindole’s unique pharmacodynamic profile .
Methodological Considerations
- Data Contradiction Analysis : Apply GRADE criteria to evaluate evidence quality, emphasizing studies with low bias risk and reproducible methodologies .
- Chronic Toxicity Studies : Use OECD guidelines for long-term rodent exposure models, incorporating echocardiography and histopathology .
- Drug Interaction Screening : Combine in vitro chelation assays (e.g., UV-Vis spectroscopy for metal-binding) with in vivo pharmacokinetic crossover trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
